![molecular formula C18H20ClF2NO B12565153 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 269740-35-4](/img/structure/B12565153.png)
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) typically involves the reaction of 4-fluorophenol with 4-fluorobenzyl chloride in the presence of a base to form 4-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluorophenoxy)phenylacetic acid
- 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Uniqueness
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. This compound exhibits higher stability, enhanced binding affinity, and specific reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
269740-35-4 |
|---|---|
Molekularformel |
C18H20ClF2NO |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-[(4-fluorophenoxy)-(4-fluorophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H19F2NO.ClH/c19-15-3-1-13(2-4-15)18(14-9-11-21-12-10-14)22-17-7-5-16(20)6-8-17;/h1-8,14,18,21H,9-12H2;1H |
InChI-Schlüssel |
GWKPBRXGPSQTPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(C2=CC=C(C=C2)F)OC3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


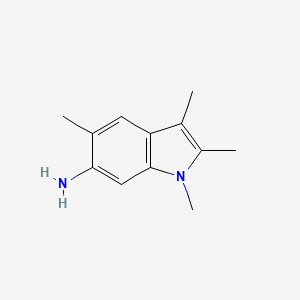
![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)



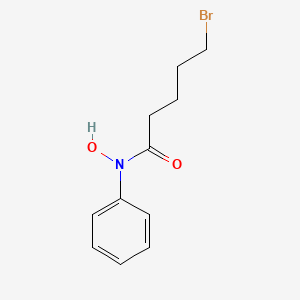

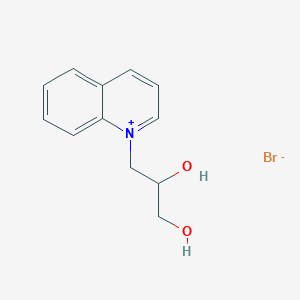
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
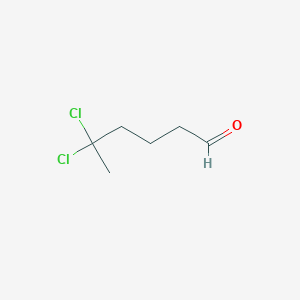
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
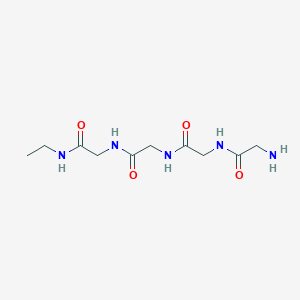
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
